molecular formula C12H28N2 B13274360 {2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine

{2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine

Cat. No.: B13274360
M. Wt: 200.36 g/mol
InChI Key: QHGCVGJEGDFGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine is an organic compound with the molecular formula C12H28N2. This compound is characterized by the presence of two isopropyl groups attached to an aminoethyl chain, which is further connected to a 2-methylpropyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine typically involves the reaction of 2-methylpropylamine with bis(propan-2-yl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

{2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include modulation of enzyme activity and alteration of protein conformations.

Comparison with Similar Compounds

Similar Compounds

    {2-[Bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine: Similar structure but with a propan-2-yl group instead of a 2-methylpropyl group.

    Ethyl(2-methylpropyl)amine: Contains an ethyl group instead of the bis(propan-2-yl)amino group.

Uniqueness

{2-[Bis(propan-2-yl)amino]ethyl}(2-methylpropyl)amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N-(2-methylpropyl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-10(2)9-13-7-8-14(11(3)4)12(5)6/h10-13H,7-9H2,1-6H3

InChI Key

QHGCVGJEGDFGFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCN(C(C)C)C(C)C

Origin of Product

United States

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